4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol (C₁₄H₁₃BrFNO; molecular weight: 310.166 g/mol) is a brominated phenolic Schiff base derivative. Its structure features a phenol ring substituted with a bromine atom at position 4 and an aminomethyl group at position 2, where the amine is linked to a 2-fluorophenyl moiety. This compound is part of a broader class of Schiff bases known for their versatility in coordination chemistry, catalysis, and biological applications, particularly as chemosensors and metalloenzyme mimics .
Properties
IUPAC Name |
4-bromo-2-[(2-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDGKBAGYFTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C(C=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-fluorobenzylamine with bromine in the presence of a base . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or anilines.
Scientific Research Applications
4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s key structural analogs differ in substituents on the aromatic rings or the amino group, which influence electronic properties and reactivity:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Fluorine and bromine substituents increase electrophilicity, enhancing metal-binding affinity.
- Steric Effects : Methoxy groups (e.g., in the 6-methoxy derivative) introduce steric hindrance, which may reduce coordination flexibility but improve stability in specific environments .
Metal Coordination and Stability Constants
Schiff bases like this compound form stable complexes with transition metals, critical for applications in catalysis and sensing:
- Cu²⁺ and Zn²⁺ Detection : Analogous bromoaniline Schiff bases (e.g., HL1 and HL2 in ) exhibit selective fluorescence quenching/enhancement for Cu²⁺ and Zn²⁺, respectively. The 2-fluorophenyl group in the target compound may offer similar selectivity due to its moderate electron-withdrawing nature .
- Stability Constants : Studies on mixed-ligand complexes () reveal that substituents like chloro (log β = 8.2) vs. fluoro (log β = 7.8) marginally alter stability constants, with chloro derivatives forming slightly more stable complexes due to stronger inductive effects .
Biological Activity
4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a bromine atom, a fluorinated phenyl group, and an amino functional group, which contribute to its unique biological properties. The presence of these halogens can influence the compound's interaction with biological targets, enhancing its efficacy in various applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating similar compounds found that derivatives with halogen substitutions often displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies indicate that phenolic compounds can interfere with cancer cell proliferation and induce apoptosis. The mechanism of action is believed to involve the compound's ability to form hydrogen bonds with specific biological molecules, potentially disrupting signaling pathways essential for tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its structure allows it to interact with various receptors, possibly modulating their activity.
- Oxidative Stress Induction : It may increase oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antifungal Activity : Research on phenolic compounds has shown that modifications such as halogenation can enhance antifungal activity against strains like Candida albicans and Fusarium oxysporum. The MIC values reported for these interactions highlight the effectiveness of halogenated phenols in combating fungal infections .
- Cytotoxicity Studies : In vitro studies have demonstrated that halogenated phenolic compounds can exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
